1-(1-Benzofuran-2-carbonyl)piperazinehydrochloride
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Overview
Description
1-(1-benzofuran-2-carbonyl)piperazine hydrochloride is an organic compound with the molecular formula C13H14N2O2·HCl It is a derivative of benzofuran and piperazine, two important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride typically involves the reaction of benzofuran-2-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-methanol derivatives .
Scientific Research Applications
1-(1-benzofuran-2-carbonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzofuran-2-carbonyl)piperidine hydrochloride
- 1-(1-benzofuran-2-carbonyl)morpholine hydrochloride
- 1-(1-benzofuran-2-carbonyl)pyrrolidine hydrochloride
Uniqueness
1-(1-benzofuran-2-carbonyl)piperazine hydrochloride is unique due to the combination of the benzofuran and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-benzofuran-2-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12;/h1-4,9,14H,5-8H2;1H |
InChI Key |
QHGNOZGVPDXNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
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